2-Isobutylsulfanyl-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
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Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound can be used in the synthesis of heterocyclic compounds . A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This methodology demonstrates a broad substrate scope and good functional group tolerance .
Medicinal and Pharmaceutical Chemistry
The synthesis of heterocyclic compounds holds enormous applications in medicinal and pharmaceutical chemistry . Nitrogen-containing heterocyclic compounds are found in numerous natural products exhibiting immense biological activities .
Treatment of Cardiovascular Disorders
1,2,4-triazolo[1,5-a]pyridine, a compound related to the one , is utilized in the treatment of cardiovascular disorders .
Treatment of Type 2 Diabetes
This compound is also used in the treatment of type 2 diabetes .
Treatment of Hyperproliferative Disorders
It has applications in the treatment of hyperproliferative disorders .
Material Sciences
These types of compounds have various applications in the material sciences fields as well .
Anticancer Agents
A series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy . The most active compound, H12, might be a valuable hit compound for the development of anticancer agents .
Suppression of ERK Signaling Pathway
The compound H12 exhibited significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2 and AKT . Furthermore, compound 12 induced cell apoptosis and G2/M phase arrest, and regulated cell cycle-related and apoptosis-related proteins in MGC-803 cells .
properties
IUPAC Name |
5,6,7-trimethyl-2-(2-methylpropylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4S/c1-7(2)6-17-12-14-11-13-9(4)8(3)10(5)16(11)15-12/h7H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKZUGMBCMCKHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC(=N2)SCC(C)C)N=C1C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutylsulfanyl-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
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